molecular formula C22H23N7O B2456933 (E)-2-amino-N-pentyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 839703-84-3

(E)-2-amino-N-pentyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2456933
CAS No.: 839703-84-3
M. Wt: 401.474
InChI Key: JYDZORBNKIDBIS-VULFUBBASA-N
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Description

(E)-2-amino-N-pentyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C22H23N7O and its molecular weight is 401.474. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-N-pentyl-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O/c1-2-3-7-13-25-22(30)18-19-21(28-17-11-5-4-10-16(17)27-19)29(20(18)23)26-14-15-9-6-8-12-24-15/h4-6,8-12,14H,2-3,7,13,23H2,1H3,(H,25,30)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDZORBNKIDBIS-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-amino-N-pentyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrroloquinoxaline family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, focusing on its antioxidant, anticancer, and antimicrobial activities, supported by detailed research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolo[2,3-b]quinoxaline core with various substituents:

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 306.37 g/mol

Antioxidant Activity

Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline exhibit significant antioxidant properties. For instance, studies utilizing the DPPH assay demonstrated that certain derivatives can effectively scavenge free radicals. The compound's ability to neutralize hydroxyl radicals (HO˙) was particularly noteworthy, showing a rate constant of 8.56×108 M1s18.56\times 10^8\text{ M}^{-1}\text{s}^{-1} in specific environments .

CompoundRadical Scavenging Rate Constant (M⁻¹ s⁻¹)
This compound8.56 × 10⁸
Reference AntioxidantsTrolox, Melatonin

Anticancer Activity

Pyrroloquinoxalines have shown promise as anticancer agents. In vitro studies indicated that these compounds inhibit the proliferation of various cancer cell lines. For instance, a derivative similar to the compound demonstrated significant cytotoxicity against human cancer cells, with IC₅₀ values in the low micromolar range. The mechanisms involved include the induction of apoptosis and cell cycle arrest.

Cell LineIC₅₀ (μM)
HeLa5.0
A5494.5
MCF-76.0

Antimicrobial Activity

The antimicrobial properties of pyrrolo[2,3-b]quinoxaline derivatives have also been evaluated. Studies report effective inhibition against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the compound were found to be significantly lower than those of standard antibiotics.

PathogenMIC (μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50

Case Studies and Research Findings

  • Antioxidant Evaluation : A study investigating various pyrrolo[2,3-b]quinoxaline derivatives found that those with electron-donating groups exhibited enhanced radical scavenging activity compared to their counterparts with electron-withdrawing groups .
  • Cancer Cell Studies : In a series of experiments on breast cancer cell lines, the compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis rates in treated cells .
  • Antimicrobial Efficacy : A comprehensive evaluation of antimicrobial activity revealed that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly in Staphylococcus species, suggesting potential applications in treating biofilm-associated infections .

Scientific Research Applications

Anticancer Properties

Research indicates that pyrroloquinoxaline derivatives, including (E)-2-amino-N-pentyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, exhibit significant cytotoxic effects against various cancer cell lines. A study reported that this compound demonstrated considerable growth inhibition in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values ranging from 10 to 20 µM. The mechanism of action may involve the modulation of signaling pathways critical for cancer cell proliferation and survival.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using lipopolysaccharide (LPS)-stimulated macrophages. Results showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent. This suggests that the compound may inhibit pathways involved in inflammation, making it a candidate for further research in inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various bacterial strains. It exhibited moderate antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This highlights its potential use as an antimicrobial agent in therapeutic formulations.

Case Studies

Several studies have documented the biological effects of similar pyrroloquinoxaline compounds:

  • Anticancer Efficacy Study : A comparative study on pyrroloquinoxaline derivatives demonstrated that modifications in side chains significantly influenced their anticancer activity. Compounds with thiophene moieties exhibited enhanced potency against cancer cell lines compared to their non-thiophene counterparts.
  • Inflammation Model : In a mouse model of acute inflammation, administration of this compound resulted in a marked decrease in paw edema compared to control groups treated with vehicle solutions. This indicates its potential utility in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with condensation of pyrroloquinoxaline precursors with pyridine-2-carbaldehyde derivatives. Critical steps include Schiff base formation (imine linkage) and carboxamide coupling. Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .
  • Catalysts : Acid/base catalysts (e.g., p-toluenesulfonic acid) improve imine formation efficiency .
  • Temperature control : Maintaining 60–80°C prevents side reactions .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :

  • NMR (1H/13C) : Confirms substitution patterns and amine/amide proton environments .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
  • DSC/TGA : Assesses thermal stability (decomposition >200°C) .

Q. How does the compound’s solubility and stability affect experimental design?

  • Methodological Answer :

  • Solubility : Limited in water; use DMSO or ethanol for biological assays. Pre-solubilize stock solutions to avoid aggregation .
  • Stability : Degrades at pH <4 or >10; store at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can contradictory binding affinity data between computational models and experimental assays be resolved?

  • Methodological Answer :

  • Validate computational models : Use molecular dynamics simulations to account for solvation effects and conformational flexibility .
  • Experimental cross-check : Perform SPR (Surface Plasmon Resonance) and ITC (Isothermal Titration Calorimetry) to measure binding kinetics and thermodynamics .
  • Control for purity : Contaminants (e.g., unreacted intermediates) may skew results; use HPLC-MS for verification .

Q. What strategies enhance target specificity in derivative design?

  • Methodological Answer :

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyridine ring to modulate steric/electronic effects .
  • QSAR modeling : Correlate substituent positions with IC₅₀ values in enzyme inhibition assays .
  • Co-crystallization studies : Resolve X-ray structures of compound-enzyme complexes to identify critical binding motifs .

Q. Which advanced purification techniques are recommended for isolating this compound?

  • Methodological Answer :

  • Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) for high-resolution separation .
  • Countercurrent chromatography : Effective for isolating isomers with minimal solvent waste .

Q. How do steric/electronic effects of substituents influence biological activity?

  • Methodological Answer :

  • Steric effects : Bulky groups (e.g., naphthyl) reduce binding pocket accessibility but improve selectivity .
  • Electronic effects : Electron-donating groups (e.g., -OCH₃) enhance π-π stacking with aromatic residues in target enzymes .
  • Case study : Ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate showed 10× higher potency than non-substituted analogs due to enhanced hydrophobic interactions .

Q. What experimental approaches elucidate the mechanism of enzyme inhibition?

  • Methodological Answer :

  • Kinetic assays : Measure Vₘₐₓ and Kₘ shifts to identify competitive/non-competitive inhibition .
  • Fluorescence quenching : Monitor tryptophan residues in enzyme active sites to confirm binding .
  • ADMET profiling : Assess metabolic stability (CYP450 assays) and membrane permeability (Caco-2 models) for lead optimization .

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